4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide CAS 568553-33-3 physical and chemical properties
4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide CAS 568553-33-3 physical and chemical properties
Executive Summary & Pharmacological Context
Bicyclic nitrogen heterocycles, particularly phthalazinone derivatives, represent a privileged class of scaffolds in modern medicinal chemistry and drug discovery. The compound 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS 568553-33-3) is a highly versatile intermediate and pharmacophore. Characterized by its stable phthalazinone core, a lipophilic propyl chain at the N3 position, and a reactive carbohydrazide moiety at the C1 position, this molecule is engineered for both structural functionalization and direct biological interaction[1][2].
As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a modular component in rational drug design. The phthalazinone core is a well-documented mimic of nicotinamide, making it a critical structural motif in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors[2]. Meanwhile, the carbohydrazide tail serves as a self-validating synthetic handle, allowing researchers to readily construct downstream oxadiazole, thiadiazole, or triazole systems to tune metabolic stability and target affinity[1].
Physicochemical Profiling & Safety Metrics
Accurate physicochemical characterization is the bedrock of reproducible assay development. The following tables summarize the core properties and safety parameters required for handling CAS 568553-33-3.
Table 1: Physicochemical Properties
| Parameter | Value | Causality / Relevance |
| Chemical Name | 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide | IUPAC standardized nomenclature. |
| CAS Number | 568553-33-3 | Unique registry identifier. |
| Molecular Formula | C12H14N4O2 | Defines the atomic composition. |
| Molecular Weight | 246.26 g/mol | Optimal for small-molecule drug likeness (Lipinski's Rule of 5). |
| InChIKey | DQTXLPWUPHPJBA-UHFFFAOYSA-N | Ensures exact structural matching across databases. |
| Physical Form | Solid / Powder | Facilitates stable long-term storage at room temperature (RT). |
| Solubility | DMSO, DMF, sparingly in H2O | Requires organic co-solvents for biological assay stock solutions. |
Table 2: Safety & Handling Guidelines
| Hazard Parameter | Specification | Mitigation Strategy |
| Signal Word | Warning | Handle in a certified chemical fume hood. |
| Hazard Statements | H315, H319, H335 | Indicates skin, eye, and respiratory irritation. |
| Precautionary Codes | P261, P280, P305+P351+P338 | Mandates the use of PPE (gloves, goggles) and proper ventilation. |
| Pictograms | GHS07 (Exclamation mark) | Standardized visual warning for irritants. |
Mechanistic Biology: The Phthalazinone Scaffold
The therapeutic relevance of phthalazinone derivatives is deeply tied to the DNA damage response (DDR) network. PARP-1, a nuclear enzyme, detects DNA single-strand breaks and synthesizes poly(ADP-ribose) chains to recruit repair effectors. Phthalazinone cores competitively bind to the NAD+ binding pocket of PARP-1.
The N3-propyl group in CAS 568553-33-3 provides essential van der Waals interactions within the hydrophobic sub-pocket of the enzyme, while the lactam (oxo) group forms critical hydrogen bonds with the catalytic residues (e.g., Gly863 and Ser904 in PARP-1).
Mechanism of PARP-1 inhibition by phthalazinone derivatives leading to synthetic lethality.
Synthetic Methodology & Experimental Protocols
To ensure trustworthiness and reproducibility, the synthesis of CAS 568553-33-3 is best achieved through the hydrazinolysis of its corresponding ester, methyl 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylate (CAS 565173-11-7). This method is a self-validating system: the conversion from ester to hydrazide is driven by the high nucleophilicity of hydrazine and the thermodynamic stability of the resulting carbohydrazide product.
Protocol: Hydrazinolysis Workflow
Objective: High-yield synthesis of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide.
Reagents & Materials:
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Methyl 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylate (CAS 565173-11-7)
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Hydrazine hydrate (80% aqueous solution)
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Absolute ethanol (EtOH)
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Deionized water
Step-by-Step Procedure:
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Dissolution: Suspend 10.0 mmol of methyl 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylate in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Causality: Ethanol provides an optimal boiling point (78°C) for the reaction while allowing the starting material to dissolve upon heating.
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Nucleophilic Addition: Add 30.0 mmol (3 equivalents) of hydrazine hydrate dropwise at room temperature. Causality: Excess hydrazine ensures complete conversion and prevents the formation of symmetric diacylhydrazines (dimers).
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Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4–6 hours. Monitor the reaction progress via TLC (Eluent: DCM/MeOH 9:1).
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Precipitation: Once the ester is fully consumed, remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Causality: The target carbohydrazide possesses extensive intermolecular hydrogen-bonding capabilities, drastically reducing its solubility in cold ethanol compared to the ester, triggering selective crystallization.
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Isolation: Filter the resulting white/off-white precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) followed by cold water (10 mL) to remove residual hydrazine.
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Drying: Dry the solid in a vacuum oven at 50°C overnight to afford the pure product.
Chemical synthesis workflow for CAS 568553-33-3 via hydrazinolysis.
Analytical Validation System
Before deploying the synthesized compound in biological assays, structural integrity and purity must be confirmed. The analytical logic follows a tripartite validation system.
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High-Performance Liquid Chromatography (HPLC-UV): Run on a C18 reverse-phase column using a water/acetonitrile gradient (with 0.1% TFA). A single sharp peak at the expected retention time confirms >98% purity.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a dominant molecular ion peak at m/z 247.1 [M+H]+, confirming the molecular weight of 246.26 g/mol .
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Nuclear Magnetic Resonance (NMR):
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1H NMR (DMSO-d6): The propyl chain will display distinct aliphatic signals (a triplet for the terminal -CH3, a multiplet for the internal -CH2-, and a triplet for the N-CH2-). The aromatic protons of the phthalazine core will appear between 7.5–8.5 ppm. The carbohydrazide protons (-NH-NH2) typically appear as broad singlets that exchange with D2O.
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Tripartite analytical validation logic for batch release.
Biological Screening Workflows
For researchers utilizing this compound as a precursor for targeted therapeutics, establishing a robust screening assay is paramount.
Protocol: In Vitro PARP-1 Inhibition Assay
Objective: Determine the IC50 of the synthesized derivative against PARP-1.
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Plate Preparation: Coat 96-well microplates with histones and incubate overnight at 4°C.
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Enzyme Reaction: Add recombinant PARP-1 enzyme, activated DNA (to simulate strand breaks), and varying concentrations of the test compound (dissolved in DMSO, final DMSO concentration <1%).
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Initiation: Add biotinylated NAD+ to initiate the PARylation reaction. Incubate at room temperature for 30 minutes. Causality: The compound will compete with biotinylated NAD+ for the active site. Lower PARylation indicates higher competitive inhibition.
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Detection: Wash the plate, add Streptavidin-HRP, and incubate. Following a final wash, add TMB substrate. The HRP-catalyzed color change is stopped with 2M H2SO4 and read at 450 nm using a microplate reader.
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Data Analysis: Plot the dose-response curve using non-linear regression to calculate the IC50 value.
References
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NextSDS. "1-Phthalazinecarboxylicacid,3,4-dihydro-4-oxo-3-propyl-,hydrazide(9CI)". nextsds.com. Available at: [Link]
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ResearchGate. "Synthesis and Spectral Characterization of Some Phthalazinone Derivatives". researchgate.net. Available at:[Link]
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ResearchGate. "New potential antitumor quinazolinones derived from dynamic 2-undecyl benzoxazinone". researchgate.net. Available at: [Link]
